An In-depth Technical Guide to 1-Ethoxy-2-heptanone: Chemical Properties and Structure
An In-depth Technical Guide to 1-Ethoxy-2-heptanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic profile of 1-Ethoxy-2-heptanone. The document details its physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and discusses its expected reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in α-alkoxy ketones.
Chemical Structure and Identifiers
1-Ethoxy-2-heptanone is an organic compound classified as an α-alkoxy ketone. Its structure features a heptanone backbone with an ethoxy group attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group).
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IUPAC Name: 1-ethoxyheptan-2-one
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Molecular Formula: C9H18O2
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CAS Number: 51149-70-3[1]
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Molecular Weight: 158.24 g/mol [1]
The logical relationship for the identification of this molecule is straightforward, starting from its name to its unique CAS registry number.
Caption: Chemical Identifiers for 1-Ethoxy-2-heptanone.
Physicochemical Properties
A summary of the known physical and chemical properties of 1-Ethoxy-2-heptanone is presented in the table below. These properties are crucial for its handling, application in synthetic procedures, and for analytical method development.
| Property | Value | Reference |
| Boiling Point | 82-83 °C at 9.5 Torr | [2] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 82.1 °C | [3] |
| Refractive Index | 1.418 | [3] |
| Vapor Pressure | 0.0741 mmHg at 25°C | [3] |
Experimental Protocols
While specific, detailed experimental protocols for 1-Ethoxy-2-heptanone are not widely published, the following sections provide generalized yet detailed methodologies for its synthesis and characterization based on established organic chemistry techniques for similar compounds.
Synthesis via Alkylation of an α-Alkoxyketimine
A plausible synthetic route to 1-Ethoxy-2-heptanone involves the alkylation of an α-ethoxyketimine, followed by hydrolysis. This method provides a versatile approach to substituted α-alkoxyketones.
Experimental Workflow:
Caption: Synthetic workflow for 1-Ethoxy-2-heptanone.
Methodology:
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Ketimine Formation: 1-Ethoxyacetone is condensed with isopropylamine to form the corresponding N-(1-ethoxyprop-2-ylidene)propan-2-amine. This reaction is typically carried out in a suitable organic solvent like toluene with azeotropic removal of water.
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Deprotonation: The formed ketimine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise to generate the aza-enolate.
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Alkylation: 1-Bromobutane is added to the solution of the aza-enolate at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis: The reaction is quenched with water, and the imine is hydrolyzed to the corresponding ketone by treatment with an aqueous acid, such as 2M HCl.
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Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography or distillation to yield 1-Ethoxy-2-heptanone.
Spectroscopic Characterization
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13C NMR Spectroscopy: A sample of 1-Ethoxy-2-heptanone is dissolved in deuterated chloroform (CDCl3). The 13C NMR spectrum is acquired on a standard NMR spectrometer. The carbonyl carbon is expected to appear in the downfield region, characteristic of ketones.
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Sample Preparation: A dilute solution of 1-Ethoxy-2-heptanone is prepared in a volatile organic solvent such as dichloromethane or hexane.
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Analysis: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The outlet of the GC is coupled to a mass spectrometer. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
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Analysis: The IR spectrum is recorded. A strong absorption band characteristic of the C=O stretch of a saturated aliphatic ketone is expected around 1715 cm-1.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1-Ethoxy-2-heptanone is primarily dictated by the carbonyl group and the adjacent ethoxy substituent.
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Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the α-ethoxy group may influence the reactivity of the carbonyl group through inductive effects.
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Enolate Formation: The presence of α-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various reactions such as aldol condensations and alkylations.
Logical Relationship of Reactivity:
Caption: Reactivity profile of 1-Ethoxy-2-heptanone.
Potential Applications
While specific applications for 1-Ethoxy-2-heptanone are not extensively documented, its structural similarity to 2-heptanone suggests potential uses in the following areas:
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Flavor and Fragrance: The parent compound, 2-heptanone, is used as a flavoring agent. The ethoxy derivative may possess unique organoleptic properties of interest to the flavor and fragrance industry.
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Organic Synthesis: As an α-alkoxy ketone, it can serve as a building block in the synthesis of more complex organic molecules.
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Solvent: Ketones are often used as industrial solvents, and 1-Ethoxy-2-heptanone could potentially be used in similar applications.
Conclusion
1-Ethoxy-2-heptanone is an α-alkoxy ketone with a well-defined chemical structure and predictable physicochemical properties. Although detailed experimental data is sparse in the public domain, its synthesis and characterization can be achieved through standard organic chemistry methodologies. Its reactivity is centered around the carbonyl group and the potential for enolate formation, making it a potentially useful intermediate in organic synthesis. Further research into its biological activity and sensory properties could unveil novel applications in drug development and the flavor and fragrance industry.
